molecular formula C18H18N2O2 B4401112 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide

Cat. No.: B4401112
M. Wt: 294.3 g/mol
InChI Key: NLFGHGXRTJYMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane or ethanol .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often utilize continuous flow reactors to enhance reaction efficiency and yield. These methods may also employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid derivatives, while reduction may produce benzoxazole-2-methyl derivatives .

Scientific Research Applications

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. Its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
  • 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-4-yl)propanamide
  • 2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-6-yl)propanamide

Uniqueness

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2,2-dimethyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)17(21)19-13-9-10-15-14(11-13)20-16(22-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFGHGXRTJYMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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